

2-Chloro-5-(trifluoromethoxy)aniline molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)aniline
Cat. No.:	B1314244

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethoxy)aniline**, a key intermediate in the pharmaceutical and chemical industries. The document details its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Chloro-5-(trifluoromethoxy)aniline is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethoxy)aniline

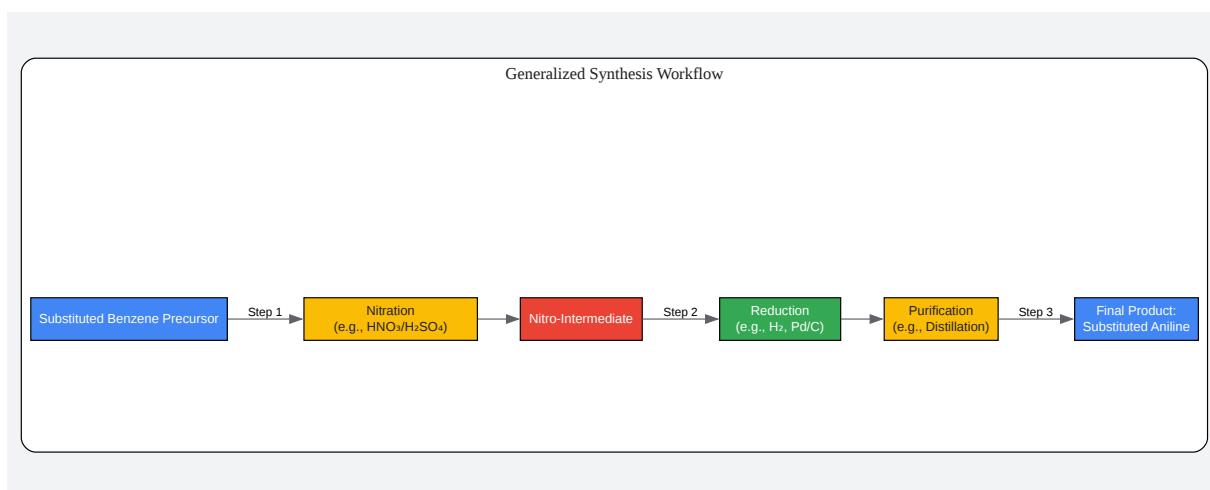
Property	Value	Reference
CAS Number	331-26-0	[1] [2]
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[1] [2] [3]
Molecular Weight	211.57 g/mol	[1] [3]
Boiling Point	210.7 ± 35.0 °C (Predicted)	[1]
Density	1.468 ± 0.06 g/cm ³ (Predicted)	[1]
Storage Conditions	Keep in dark place, Inert atmosphere, 2-8°C	[3]
SMILES	C1=CC(=C(C=C1OC(F)(F)F)N)Cl	[2] [3]

Structural Representation and Synthesis

The molecular structure dictates the chemical reactivity and physical properties of the compound. The following diagram illustrates the connectivity of atoms in **2-Chloro-5-(trifluoromethoxy)aniline**.

Figure 1: Atomic connectivity in **2-Chloro-5-(trifluoromethoxy)aniline**.

Experimental Protocols: Synthesis


The synthesis of substituted anilines often involves multi-step chemical reactions. A general workflow for producing compounds like **2-Chloro-5-(trifluoromethoxy)aniline** can be derived from established chemical patent literature, which typically involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.

Generalized Synthesis Protocol:

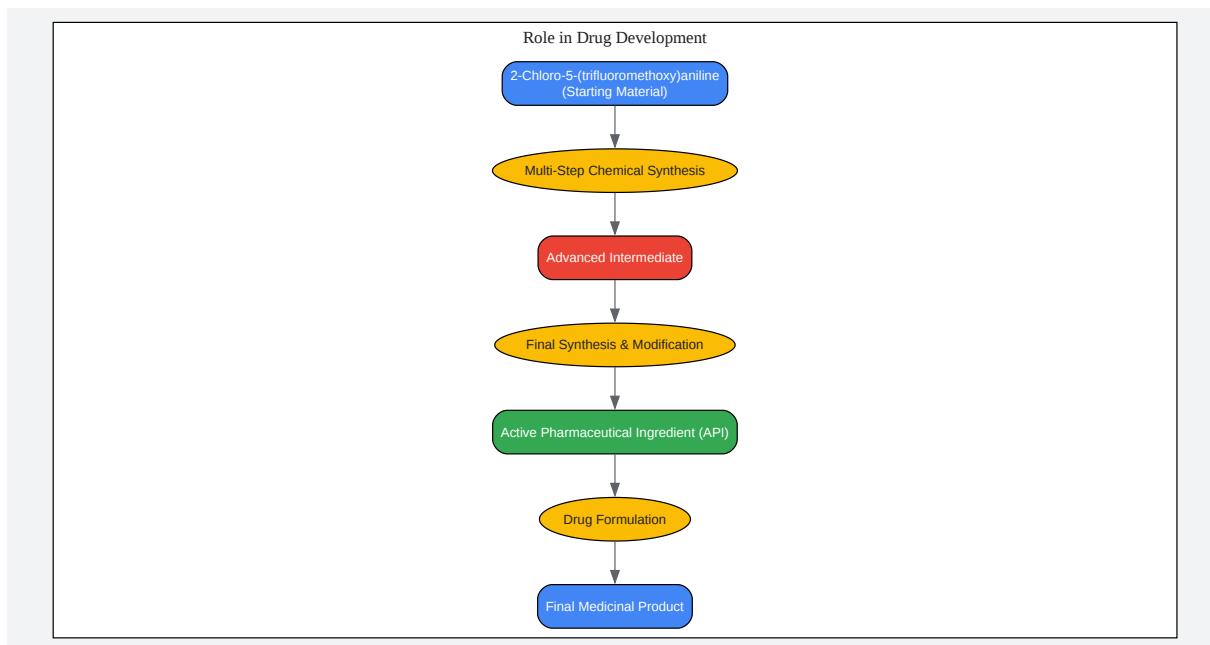
- Nitration: A suitable precursor, such as 1,2-dichloro-4-trifluoromethoxybenzene, is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction is typically performed at controlled temperatures, ranging from -20°C to +80°C, to introduce a nitro group onto the benzene ring.[\[4\]](#)

- Reduction: The resulting nitro-intermediate is then subjected to reduction. This is commonly achieved through catalytic hydrogenation, using a catalyst such as Raney nickel or palladium on carbon (Pd/C), under hydrogen pressure.[4][5] The reaction converts the nitro group (-NO₂) into an amino group (-NH₂).
- Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified, often by distillation under reduced pressure, to yield the final high-purity aniline derivative.[4]

The diagram below illustrates a generalized workflow for this type of synthesis.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of substituted anilines.


Applications in Drug Discovery and Development

Halogenated and trifluoromethyl-containing organic molecules are of significant interest in medicinal chemistry. The inclusion of chlorine and trifluoromethyl groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[6][7]

2-Chloro-5-(trifluoromethoxy)aniline serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactive amine group allows for

further chemical modifications, making it a versatile starting material in the development of new therapeutic agents across various fields, including oncology and neurology.[6][8]

The logical flow from a basic chemical building block to a final drug product is illustrated below.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship of **2-Chloro-5-(trifluoromethoxy)aniline** in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-(trifluoromethoxy)aniline CAS#: 331-26-0 [m.chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethoxy)aniline | CAS 331-26-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. achmem.com [achmem.com]
- 4. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 5. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- To cite this document: BenchChem. [2-Chloro-5-(trifluoromethoxy)aniline molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314244#2-chloro-5-trifluoromethoxy-aniline-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com